Hexadecyltrimethoxysilane
Overview
Description
Hexadecyltrimethoxysilane is an organosilicon compound with the molecular formula C19H42O3Si. It is a clear, colorless liquid that is primarily used as a surface modifier and coupling agent. The compound is known for its ability to form hydrophobic coatings, making it valuable in various industrial applications .
Mechanism of Action
Target of Action
Hexadecyltrimethoxysilane (HDTMS) primarily targets silica-based materials and metal nanoparticles . It is used to coat these materials, thereby altering their properties. For instance, it is used to prepare hydrophobic silica aerogels and to coat metal nanoparticles such as CeO2, Fe2O4, TiO2, and ZnO .
Mode of Action
HDTMS interacts with its targets through a process known as sol-gel coating . In this process, HDTMS forms a coating on the surface of the target material, which alters the material’s properties. For example, when HDTMS is coated on silica aerogels, it makes them hydrophobic . Similarly, when coated on metal nanoparticles, it helps them form stable dispersions in hydrocarbon solvents .
Biochemical Pathways
It is known that the sol-gel process, through which hdtms interacts with its targets, involves hydrolysis and condensation reactions . These reactions lead to the formation of a gel-like network, which can then be dried to form a solid material .
Result of Action
The primary result of HDTMS’s action is the alteration of the properties of the target material. For example, coating silica aerogels with HDTMS makes them hydrophobic . Similarly, coating metal nanoparticles with HDTMS helps them form stable dispersions in hydrocarbon solvents . HDTMS can also be used to functionalize materials like polyisocyanurate (PIR) foams and graphene .
Action Environment
The action of HDTMS can be influenced by various environmental factors. For instance, the sol-gel process through which HDTMS interacts with its targets can be affected by factors such as temperature, pH, and the presence of catalysts . Additionally, the stability and efficacy of HDTMS-coated materials can be influenced by environmental conditions such as humidity and temperature .
Biochemical Analysis
Biochemical Properties
Hexadecyltrimethoxysilane has been used to modify nano-SiO2, resulting in a hydrophobic long-chain alkyl . The influences of base catalyst amount and surfactant concentration on the particle size and distribution of this compound-modified silica nanocomposite hydrosol were analyzed
Cellular Effects
This compound has been used to modify surfaces, such as silica and cotton fabric, to make them superhydrophobic This suggests that it could potentially influence cell function by altering the properties of the cellular environment
Molecular Mechanism
The molecular mechanism of this compound involves its use as a precursor in a water-based sol-gel reaction under alkaline conditions in the presence of a surfactant . It’s used to prepare hydrophobic silica aerogels and to coat silica-covered aluminum pigments
Temporal Effects in Laboratory Settings
This compound has been used to prepare hydrophobic silica aerogels via a sol-gel process . The influences of base catalyst amount and surfactant concentration on the particle size and distribution of this compound-modified silica nanocomposite hydrosol were analyzed
Transport and Distribution
This compound is used to modify surfaces, suggesting that it could potentially be transported and distributed within cells and tissues
Preparation Methods
Hexadecyltrimethoxysilane can be synthesized through a sol-gel process. One common method involves the hydrolysis and condensation of tetraethyl orthosilicate (TEOS) in the presence of this compound under alkaline conditions. The reaction typically takes place at elevated temperatures and may involve the use of surfactants to control particle size and distribution . Industrial production often employs similar sol-gel techniques, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Hexadecyltrimethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis and Condensation: In the presence of water, this compound hydrolyzes to form silanol groups, which can further condense to form siloxane bonds.
Surface Modification: The compound can react with hydroxyl groups on various substrates, forming a covalent bond and rendering the surface hydrophobic.
Functionalization: This compound can be used to functionalize nanoparticles, such as cerium oxide, iron oxide, titanium dioxide, and zinc oxide, to improve their dispersion in nonpolar solvents.
Common reagents used in these reactions include water, alcohols, and various catalysts. The major products formed are typically siloxane-based materials with enhanced hydrophobic properties .
Scientific Research Applications
Hexadecyltrimethoxysilane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Hexadecyltrimethoxysilane is often compared with other alkylsilanes, such as octadecyltrimethoxysilane and dodecyltrimethoxysilane. While all these compounds serve as surface modifiers, this compound is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and ease of application . Similar compounds include:
Octadecyltrimethoxysilane: Known for its longer alkyl chain, providing even greater hydrophobicity but potentially more challenging to apply.
Dodecyltrimethoxysilane: With a shorter alkyl chain, it offers less hydrophobicity but may be easier to handle and apply.
Properties
IUPAC Name |
hexadecyl(trimethoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42O3Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20-2,21-3)22-4/h5-19H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKGMYDENCAJEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
224052-41-9 | |
Record name | Silane, hexadecyltrimethoxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=224052-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9066047 | |
Record name | Silane, hexadecyltrimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Silane, hexadecyltrimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
16415-12-6 | |
Record name | Hexadecyltrimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16415-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetyl trimethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016415126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, hexadecyltrimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, hexadecyltrimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecyltrimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.770 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CETYL TRIMETHOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/975S1VH3IB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.